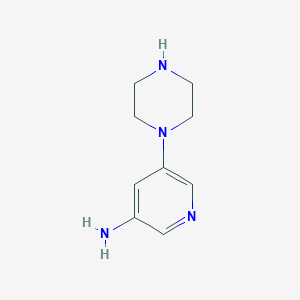
5-(Piperazin-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperazin-1-yl)pyridin-3-amine: is a chemical compound with the molecular formula C9H14N4 and a molecular weight of 178.24 g/mol . It is characterized by the presence of a piperazine ring attached to a pyridine ring, making it a valuable building block in various chemical syntheses and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods:
Coupling Reaction: 2-amino-5-halogenated pyridine is coupled with piperazine under the conditions of CuI, ligand, alkaline substance, and solvent to generate 5-(piperazin-1-yl)pyridin-3-amine.
Oxidation Reaction: The product from the coupling reaction can be further oxidized to improve purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(Piperazin-1-yl)pyridin-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Different reduced forms of the compound.
Substituted Derivatives: Compounds with various functional groups substituted on the pyridine or piperazine rings.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block for Drug Discovery: 5-(Piperazin-1-yl)pyridin-3-amine is used as a building block in the synthesis of various pharmaceutical compounds.
Biology:
Anticancer Agents: It is used in the synthesis of anticancer agents, particularly as an impurity of Palbociclib, a drug for breast cancer treatment.
Medicine:
Cyclin-Dependent Kinase Inhibitors: The compound is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, making it valuable in cancer research.
Industry:
Chemical Synthesis: It is used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
5-(Piperazin-1-yl)pyridin-2-amine: Similar in structure but differs in the position of the amine group on the pyridine ring.
6-(Piperazin-1-yl)pyridin-3-amine: Similar in structure but differs in the position of the piperazine ring on the pyridine ring.
Uniqueness:
Propiedades
Fórmula molecular |
C9H14N4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-piperazin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4,10H2 |
Clave InChI |
KVPCWQJDNQQUID-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CN=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















